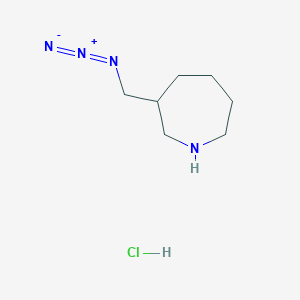

3-(azidomethyl)azepane hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(azidomethyl)azepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4.ClH/c8-11-10-6-7-3-1-2-4-9-5-7;/h7,9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTLZJIHJXZJNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)CN=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Chemical Reactivity of 3 Azidomethyl Azepane Hydrochloride

Transformations Involving the Azido (B1232118) Functional Group

The azide (B81097) functional group (-N₃) in 3-(azidomethyl)azepane hydrochloride is a high-energy moiety that can undergo a range of transformations. The most prominent of these are cycloaddition reactions, where it acts as a 1,3-dipole, and reactions involving the loss of dinitrogen (N₂) to form a nitrene intermediate.

Cycloaddition Reactions of the Azidomethyl Moiety

The azidomethyl group of 3-(azidomethyl)azepane readily participates in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes, to form stable five-membered heterocyclic rings known as 1,2,3-triazoles. These reactions, often categorized under the umbrella of "click chemistry," are characterized by their high efficiency, selectivity, and tolerance of a wide range of functional groups. organic-chemistry.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its reliability and regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org In the context of this compound, this reaction provides a straightforward method for conjugating the azepane ring to a variety of alkyne-containing molecules.

The mechanism of the CuAAC reaction is thought to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. acs.org The reaction is typically carried out in the presence of a copper(I) source, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. wikipedia.org The addition of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can prevent the oxidation of Cu(I) and improve reaction efficiency. scispace.com

Table 1: Representative Conditions for CuAAC of 3-(azidomethyl)azepane with Phenylacetylene

| Parameter | Condition |

| Azide | This compound |

| Alkyne | Phenylacetylene |

| Catalyst | CuSO₄·5H₂O (5 mol%) |

| Reducing Agent | Sodium Ascorbate (10 mol%) |

| Solvent | t-BuOH/H₂O (1:1) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Yield | >90% |

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgnih.gov This transformation is particularly valuable as it allows for the synthesis of a different set of triazole-linked azepane derivatives.

The catalytic cycle of RuAAC is mechanistically distinct from that of CuAAC. It is proposed to proceed through the formation of a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to furnish the 1,5-triazole product. nih.gov A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, expanding the scope of accessible products. nih.gov Commonly employed catalysts include pentamethylcyclopentadienyl (Cp*) ruthenium complexes such as [CpRuCl(PPh₃)₂] or [CpRuCl(cod)]. organic-chemistry.org

Table 2: Typical Conditions for RuAAC of 3-(azidomethyl)azepane with Phenylacetylene

| Parameter | Condition |

| Azide | 3-(azidomethyl)azepane |

| Alkyne | Phenylacetylene |

| Catalyst | [Cp*RuCl(cod)] (2 mol%) |

| Solvent | Toluene |

| Temperature | 80-100 °C |

| Reaction Time | 4-8 hours |

| Yield | 85-95% |

While less common than copper or ruthenium catalysis, lanthanide complexes have also been explored for promoting azide-alkyne cycloadditions. These reactions can offer unique reactivity and selectivity profiles. The Lewis acidity of lanthanide ions is thought to play a key role in activating the alkyne and/or the azide for the cycloaddition. The specific conditions and outcomes of lanthanide-promoted cycloadditions with this compound would depend on the choice of lanthanide metal, ligands, and reaction parameters. Research in this area is ongoing, with the potential to provide alternative catalytic systems for triazole synthesis.

The reactive intermediates in metal-catalyzed azide-alkyne cycloadditions can be trapped to participate in subsequent transformations, leading to more complex molecular architectures in a single operation. These are known as interrupted or tandem click reactions. nih.gov For example, the copper-triazolide intermediate formed during a CuAAC reaction can, under appropriate conditions, undergo an intramolecular cyclization or cross-coupling reaction. nih.gov

A hypothetical tandem reaction involving 3-(azidomethyl)azepane could be designed where the alkyne partner contains an additional reactive moiety. After the initial triazole formation, this second functional group could react intramolecularly with another part of the molecule, leading to the formation of a fused heterocyclic system. Such strategies are highly valuable for rapidly building molecular complexity. nih.govresearchgate.net

Generation and Reactivity of Nitrene Intermediates

Upon thermolysis or photolysis, organic azides can extrude a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. researchgate.net In the case of 3-(azidomethyl)azepane, the corresponding alkyl nitrene would be formed. Nitrenes are electron-deficient species and can exist in either a singlet or triplet spin state, which dictates their reactivity.

The primary reactions of alkyl nitrenes include:

C-H Insertion: The nitrene can insert into a carbon-hydrogen bond, forming a new C-N bond. In the context of 3-(azidomethyl)azepane, intramolecular C-H insertion could lead to the formation of bicyclic products.

Rearrangement: Alkyl nitrenes are prone to rearrangement, often through a 1,2-hydride or 1,2-alkyl shift, to form more stable imines.

Dimerization: Two nitrene intermediates can dimerize to form an azo compound.

The specific outcome of the reaction of the nitrene generated from 3-(azidomethyl)azepane would be highly dependent on the reaction conditions (e.g., temperature, wavelength of light, presence of trapping agents) and the conformational preferences of the azepane ring. For instance, photolysis in an inert solvent might favor intramolecular C-H insertion into the azepane ring, potentially leading to novel fused aza-bicyclic structures.

Table 3: Potential Products from Nitrene Generated from 3-(azidomethyl)azepane

| Reaction Type | Product Type | Plausible Structure |

| Intramolecular C-H Insertion | Fused aza-bicyclic amine | A bicyclic structure with a new C-N bond within the azepane ring system |

| 1,2-Hydride Shift | Imine | An imine formed on the methyl group |

| Dimerization | Azo compound | Two azepane-methyl units linked by an N=N double bond |

Reductive Pathways of the Azido Group

The azido group is often considered a masked primary amine. Several reliable methods exist for the reduction of alkyl azides to the corresponding primary amines, which are generally more stable and synthetically versatile.

Common reducing agents for this transformation include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts alkyl azides to primary amines. orgoreview.compressbooks.publibretexts.org

Catalytic Hydrogenation: The use of hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is a clean and efficient method for azide reduction. orgoreview.commasterorganicchemistry.com

Staudinger Reaction: This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. Subsequent hydrolysis yields the primary amine and triphenylphosphine oxide. wikipedia.orgorgoreview.com This method is known for its mild conditions. masterorganicchemistry.com

The choice of reducing agent is crucial to avoid unwanted side reactions with other functional groups that may be present in the molecule. orgoreview.com For instance, catalytic hydrogenation might also reduce any double bonds, making LiAlH₄ or the Staudinger reaction a better choice in such cases. orgoreview.com

Table 2: Common Reagents for the Reduction of Alkyl Azides to Primary Amines

| Reagent(s) | Byproducts | Key Features |

|---|---|---|

| LiAlH₄, then H₂O | Aluminum salts | High reactivity, suitable for many functional groups |

| H₂, Pd/C | None | Clean reaction, can be sensitive to other reducible groups |

Hydrolysis and Stability Studies of Azidomethyl Functionality

Alkyl azides are generally stable functional groups under neutral and moderately acidic or basic conditions at ambient temperature, making them useful synthetic intermediates. at.ua The azidomethyl group is not typically susceptible to hydrolysis under standard conditions. Hydrolysis, the cleavage of a bond by reaction with water, generally targets more labile functional groups like esters or amides. researchgate.netlibretexts.org The stability of the C-N bond in the azidomethyl group is robust. However, low-molecular-weight alkyl azides can be explosive and must be handled with care, especially upon heating or shock. pressbooks.pubat.ua The stability of related functional groups can be influenced by pH and the presence of catalysts, but the azidomethyl group itself is considered relatively inert to hydrolysis. viu.canih.govresearchgate.net

Chemical Transformations of the Azepane Heterocycle

The seven-membered azepane ring provides a scaffold that can also undergo chemical transformations, although it is generally less reactive than the azidomethyl group.

Ring System Rearrangements and Contractions

Saturated heterocyclic rings like azepane can participate in various rearrangement reactions, often promoted by specific reagents or conditions. While specific studies on 3-(azidomethyl)azepane are not prevalent, general principles suggest possibilities for ring expansion or contraction. For instance, methods for the synthesis of substituted azepanes sometimes involve the ring expansion of smaller rings, like piperidines or pyrrolidines. thieme-connect.comnih.govmanchester.ac.ukmanchester.ac.uk Conversely, ring contraction reactions, while less common for simple saturated heterocycles, can be induced under specific conditions, often involving rearrangement of a reactive intermediate. The development of synthetic strategies for azepane derivatives is an active area of research, with various methods being explored to construct and functionalize this seven-membered ring system. nih.govmdpi.comacs.orgdntb.gov.ua

Cycloaddition Reactions Involving the Azepane Ring

The primary site for cycloaddition reactions in 3-(azidomethyl)azepane is the azide functionality. The azido group is a well-known 1,3-dipole and readily participates in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes and alkenes. This type of reaction, particularly with terminal alkynes, is a cornerstone of "click chemistry," valued for its high efficiency, selectivity, and mild reaction conditions.

The reaction with an alkyne would yield a 1,2,3-triazole derivative. This transformation is often catalyzed by copper(I) salts, in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which proceeds with high regioselectivity to afford the 1,4-disubstituted triazole. Alternatively, the reaction can be promoted by heat or light, often leading to a mixture of regioisomers.

Below is a table illustrating the expected outcomes of cycloaddition reactions with 3-(azidomethyl)azepane.

| Reactant | Dipolarophile | Product | Reaction Type |

| 3-(azidomethyl)azepane | Phenylacetylene | 1-((azepan-3-yl)methyl)-4-phenyl-1H-1,2,3-triazole | [3+2] Cycloaddition |

| 3-(azidomethyl)azepane | Propargyl alcohol | (1-((azepan-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | [3+2] Cycloaddition |

| 3-(azidomethyl)azepane | Norbornene | (3aR,4S,7R,7aS)-4,5,6,7-tetrahydro-1-((azepan-3-yl)methyl)-3aH-4,7-methano-1H-benzo[d] nih.govresearchgate.netnih.govtriazole | [3+2] Cycloaddition |

The azepane ring itself does not typically undergo cycloaddition reactions unless it is appropriately functionalized to contain unsaturation. In the case of the saturated 3-(azidomethyl)azepane, the reactivity is dominated by the azide group.

Electrophilic and Nucleophilic Reactivity of the Azepane Nitrogen and Carbon Atoms

The chemical reactivity of the azepane ring in this compound is centered around the nitrogen atom and, to a lesser extent, the adjacent carbon atoms.

Nucleophilic Reactivity of the Azepane Nitrogen:

The nitrogen atom of the azepane ring possesses a lone pair of electrons, rendering it nucleophilic. As the compound is a hydrochloride salt, the nitrogen will be protonated. To engage in nucleophilic reactions, the free base must be generated, typically by treatment with a non-nucleophilic base. Once deprotonated, the secondary amine is a potent nucleophile and can react with a variety of electrophiles.

Common reactions involving the azepane nitrogen include:

N-Alkylation: Reaction with alkyl halides to form tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

The table below summarizes these expected nucleophilic reactions.

| Electrophile | Product Class |

| Methyl iodide | Tertiary amine |

| Acetyl chloride | Amide |

| Benzenesulfonyl chloride | Sulfonamide |

| Acrylonitrile | β-Aminonitrile |

Electrophilic Reactivity of the Azepane Carbon Atoms:

The carbon atoms of the saturated azepane ring are generally not electrophilic. However, electrophilicity can be induced at the α-carbon atoms (C2 and C7) under specific conditions. For instance, the formation of an N-nitrosoamine derivative could facilitate the generation of an α-carbon-centered cation or radical. More commonly, oxidation of the amine to an iminium ion would render the α-carbon electrophilic and susceptible to attack by nucleophiles.

Reactivity of the Azidomethyl Group:

Beyond cycloadditions, the azide group can undergo other transformations. For example, it can be reduced to a primary amine (aminomethyl group) using reagents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This provides a route to 3-(aminomethyl)azepane, a diamine with a different reactivity profile.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 Azidomethyl Azepane Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon signals is achievable.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 3-(azidomethyl)azepane hydrochloride would be expected to exhibit a series of signals corresponding to the protons of the azepane ring and the azidomethyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons adjacent to the electron-withdrawing nitrogen atom of the azepane ring and the azido (B1232118) group would be expected to resonate at a lower field (higher ppm values). The integration of the signals would correspond to the number of protons, and the multiplicity (splitting pattern) would provide information about the neighboring protons, allowing for the determination of the connectivity of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Azepane Ring Protons | 1.5 - 3.5 | Multiplets |

| Azidomethyl Protons (-CH₂N₃) | 3.0 - 4.0 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and the nature of the atoms attached to them. For instance, the carbon atom of the azidomethyl group would be expected at a characteristic chemical shift, and the carbons of the azepane ring would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Azepane Ring Carbons | 20 - 60 |

Advanced Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom. The HMBC spectrum would show correlations between protons and carbons over two or three bonds, providing crucial information for establishing the complete molecular structure.

Conformational Analysis and Dynamic NMR Studies

The seven-membered azepane ring is known to exist in various chair and boat conformations. Conformational analysis of this compound could be investigated using variable-temperature NMR studies. Changes in the NMR spectra at different temperatures can provide insights into the energy barriers between different conformations and the preferred conformation of the molecule in solution. Computational studies could complement these experimental findings. A study on a related compound, 3-(azidomethyl)benzoic acid, has highlighted the role of the azidomethyl group in conformational polymorphism in the solid state.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a valuable tool for the identification of functional groups within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. A strong, sharp absorption band is expected for the azide (B81097) (N₃) stretching vibration, typically appearing in the region of 2100 cm⁻¹. The N-H stretching vibration of the hydrochloride salt would be observed as a broad band in the range of 2500-3000 cm⁻¹. C-H stretching vibrations from the aliphatic azepane ring and the methyl group would be seen around 2850-3000 cm⁻¹.

Table 3: Predicted FTIR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Azide (N₃) Stretch | 2090 - 2140 |

| N-H Stretch (Ammonium Salt) | 2500 - 3000 (broad) |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

Raman Spectroscopy Applications for Azide and Azepane Moieties

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about molecular vibrations, making it highly suitable for the characterization of specific functional groups within a molecule. In the case of this compound, Raman spectroscopy is particularly useful for identifying and characterizing the azide (–N₃) and azepane moieties.

The azide group exhibits characteristic vibrational modes that are readily identifiable in a Raman spectrum. The most prominent of these is the asymmetric stretching vibration (νₐₛ(N₃)), which typically appears as a strong band in the region of 2000-2200 cm⁻¹. irdg.org The symmetric stretching vibration (νₛ(N₃)) is also Raman active and is generally observed at a lower frequency, around 1200-1350 cm⁻¹. irdg.orgirdg.orgtandfonline.com The bending vibration (δ(N₃)) occurs at a much lower wavenumber, typically in the range of 600-700 cm⁻¹. irdg.org The exact positions of these bands can be influenced by the local chemical environment, including hydrogen bonding and the physical state of the sample. For instance, in solid-state measurements of iodine azide, the asymmetric and symmetric stretching modes were observed at 2073 cm⁻¹ and 1214 cm⁻¹, respectively. irdg.org

The azepane ring , a seven-membered saturated heterocycle, displays a more complex Raman spectrum due to the various C-C and C-N stretching and bending vibrations, as well as ring deformation modes. Characteristic peaks for saturated cyclic amines include C-H stretching vibrations just below 3000 cm⁻¹, and a series of fingerprint bands at lower frequencies corresponding to CH₂ scissoring, wagging, and twisting modes, as well as C-N stretching and C-C skeletal vibrations. nih.gov The specific pattern and frequencies of these vibrations in this compound can provide insights into the conformation of the azepane ring.

The following table summarizes the characteristic Raman shifts for the key functional groups:

| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) |

| Azide (–N₃) | Asymmetric Stretch | 2000 - 2200 |

| Azide (–N₃) | Symmetric Stretch | 1200 - 1350 |

| Azide (–N₃) | Bending | 600 - 700 |

| Azepane (C-H) | Stretching | < 3000 |

| Azepane (CH₂) | Scissoring/Wagging/Twisting | Fingerprint Region (< 1500) |

| Azepane (C-N) | Stretching | Fingerprint Region (< 1500) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net For this compound (C₇H₁₅N₄Cl), HRMS is crucial for confirming its elemental composition. The predicted monoisotopic mass of the protonated molecule [M+H]⁺ of the free base, 3-(azidomethyl)azepane, is 155.12912 Da. uni.lu HRMS analysis would be expected to yield a mass measurement very close to this theoretical value, thereby confirming the elemental formula C₇H₁₅N₄.

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the protonated molecule of 3-(azidomethyl)azepane would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

Key fragmentation pathways for 3-(azidomethyl)azepane would likely involve:

Loss of dinitrogen (N₂): A characteristic fragmentation of azides, leading to the formation of a nitrene intermediate.

Cleavage of the azepane ring: Resulting in various smaller charged fragments.

Loss of the azidomethyl side chain: Cleavage of the C-C bond between the azepane ring and the methyl group.

By analyzing the masses of the fragment ions, the connectivity of the atoms within the molecule can be pieced together, providing definitive structural confirmation. This technique is widely used in the structural elucidation of small molecules. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 155.12912 | [C₇H₁₅N₂]⁺ | N₂ |

| 155.12912 | [C₆H₁₂N]⁺ | CH₃N₃ |

| 155.12912 | Various | Ring fragments |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and stereochemistry.

For this compound, a single-crystal X-ray diffraction study would reveal:

The precise conformation of the seven-membered azepane ring, which can adopt several low-energy conformations such as chair and boat forms. researchgate.net

The geometry of the azidomethyl substituent and its orientation relative to the azepane ring.

The location of the hydrochloride counter-ion and its interactions (e.g., hydrogen bonding) with the protonated azepane nitrogen.

The packing of the molecules in the crystal lattice, including any intermolecular interactions that stabilize the solid-state structure.

While specific crystallographic data for this compound is not publicly available, the azepane scaffold is a common motif in many biologically active molecules and its structural features have been extensively studied. researchgate.netnih.gov Such an analysis would provide the most definitive structural characterization of this compound.

Computational and Theoretical Chemistry Studies of 3 Azidomethyl Azepane Hydrochloride

Electronic Structure and Stability Analysis

Density Functional Theory (DFT) is a widely used computational method to determine the optimized ground state geometry and electronic properties of molecules. For a molecule like "3-(azidomethyl)azepane hydrochloride," DFT calculations, often employing hybrid functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d,p)), would be performed to obtain key electronic parameters. nih.govcuny.edu These calculations can elucidate the distribution of electron density and identify the most electronically stable arrangement of the atoms.

Key parameters that would be determined from DFT calculations include:

Optimized Bond Lengths and Angles: Providing a detailed three-dimensional structure of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution and helps to identify electrophilic and nucleophilic sites within the molecule, which is important for understanding intermolecular interactions. nih.gov

Table 1: Illustrative DFT-Calculated Parameters for an Azepane Derivative

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Ab initio quantum chemical methods, which are based on first principles, can provide highly accurate energetic properties for molecules like "this compound". wikipedia.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can offer benchmark-quality data on the molecule's stability and reaction energetics. nih.gov

These methods would be employed to calculate:

Heats of Formation: Providing thermodynamic data on the molecule's formation from its constituent elements.

Reaction Enthalpies and Activation Barriers: Crucial for studying the kinetics and thermodynamics of potential chemical transformations involving the azido (B1232118) group or the azepane ring.

Conformational Space Exploration and Analysis

The flexible seven-membered azepane ring can adopt multiple conformations, and the orientation of the azidomethyl substituent further increases the complexity of its conformational landscape. rsc.org Understanding these conformational preferences is essential as they can significantly influence the molecule's biological activity and physical properties.

Computational methods are used to systematically explore the potential energy surface of "this compound" to identify its stable conformers. This process typically involves a conformational search using molecular mechanics force fields, followed by geometry optimization and energy calculations of the identified low-energy structures using DFT or ab initio methods. The azepane ring is known to exist in various conformations, such as chair, boat, and twist-chair forms. researchgate.net The presence of the azidomethyl group and the protonated amine will influence the relative stability of these conformers.

Table 2: Representative Relative Energies of Azepane Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair | 0.00 |

| Chair | 1.5 - 2.5 |

| Twist-Boat | 2.0 - 3.0 |

| Boat | 3.0 - 4.0 |

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of "this compound". nih.gov By simulating the motion of the molecule over time, MD can reveal the transitions between different conformers and their relative populations at a given temperature. These simulations are particularly useful for understanding the flexibility of the azepane ring and the azidomethyl side chain in a solvent environment, which mimics physiological conditions. nih.gov

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting and interpreting various spectroscopic parameters, which can aid in the experimental characterization of "this compound".

DFT and other quantum chemical methods can be used to calculate:

Vibrational Frequencies: The calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes, such as the asymmetric and symmetric stretches of the azide (B81097) group. mdpi.com

NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts are highly valuable for assigning experimental spectra and confirming the stereochemistry of the molecule. mdpi.com

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing insights into the electronic transitions within the molecule.

Despite a comprehensive search for scholarly articles and data pertaining to the computational and theoretical chemistry of "this compound," no specific research findings, data tables, or detailed studies for this particular compound were found.

The search for computational predictions of NMR chemical shifts, simulated vibrational spectra (IR and Raman), reaction mechanism elucidations, and molecular modeling for structure-based design principles related solely to "this compound" did not yield any relevant results.

Therefore, it is not possible to provide the requested article with detailed, scientifically accurate content and data tables as no published research on these specific computational aspects of "this compound" could be located.

Design, Synthesis, and Academic Investigation of 3 Azidomethyl Azepane Hydrochloride Derivatives and Analogues

Structural Modification Strategies on the Azepane Ringnih.govbohrium.com

The inherent flexibility and synthetic tractability of the azepane ring make it an attractive scaffold for structural elaboration. Researchers have employed various strategies to introduce diverse substitution patterns, control stereochemistry, and construct more complex fused and spirocyclic systems.

Varied Substitution Patterns on the Azepane Core

The introduction of various substituents onto the azepane core is crucial for modulating the physicochemical properties and biological activity of the resulting molecules. A range of synthetic methodologies has been developed to achieve diverse substitution patterns.

Late-stage oxidation of tetrahydroazepines represents a viable approach to introduce carbonyl functionalities, yielding oxo-azepines. mdpi.com These derivatives can serve as key intermediates for further elaboration. For instance, the oxidation of densely functionalized tetrahydroazepines has been accomplished, providing access to oxo-azepines that are precursors to complex natural product analogues. mdpi.com

Another powerful strategy for generating polysubstituted azepanes is the photochemical dearomative ring expansion of nitroarenes. manchester.ac.uknih.gov This method allows for the transformation of readily available six-membered aromatic rings into seven-membered azepane frameworks, often with a high degree of functional group tolerance. A subsequent hydrogenolysis step can then provide the fully saturated azepane ring. manchester.ac.uknih.gov

The following table summarizes examples of synthetic strategies leading to varied substitution patterns on the azepane core.

| Starting Material | Reagents and Conditions | Product | Key Feature |

| Tetrahydroazepine derivative | Pyridinium chlorochromate (PCC) | Oxo-azepine | Introduction of a carbonyl group mdpi.com |

| Substituted Nitroarene | Blue light, then H2/Pd | Polysubstituted Azepane | Ring expansion and functionalization manchester.ac.uknih.gov |

| Functionalized Allenyne | Primary/Secondary Amine, Cu(I) catalyst | Substituted Azepine | Tandem amination/cyclization nih.gov |

Stereoselective Synthesis of Chiral Azepane Analogues

The control of stereochemistry is paramount in medicinal chemistry, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. The stereoselective synthesis of chiral azepane analogues has been a focus of significant research effort.

One successful approach involves the ring expansion of smaller, stereochemically defined cyclic precursors. For example, diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.org Similarly, the stereoselective ring expansion of 2-azanorbornan-3-yl methanols has been utilized to produce novel chiral bridged azepanes. researchgate.net In these reactions, the stereochemistry of the starting material dictates the stereochemical outcome of the azepane product.

Furthermore, the synthesis of heavily hydroxylated azepane iminosugars has been achieved via a key osmium-catalyzed tethered aminohydroxylation reaction. nih.gov This method allows for the formation of a new C-N bond with complete regio- and stereocontrol, leading to the desired pentahydroxylated azepanes after subsequent intramolecular reductive amination. nih.gov

The table below highlights selected stereoselective synthetic routes to chiral azepane analogues.

| Precursor | Key Reaction | Stereochemical Outcome | Resulting Analogue |

| Chiral Piperidine (B6355638) | Ring Expansion | High diastereoselectivity | Chiral Azepane rsc.org |

| 2-Azanorbornan-3-yl methanol | Mitsunobu or mesylation conditions | Configuration at C-4 dependent on starting alcohol | Chiral Bridged Azepane researchgate.net |

| D-mannose-derived aldehyde | Osmium-catalyzed tethered aminohydroxylation | Complete regio- and stereocontrol | Pentahydroxyazepane Iminosugar nih.gov |

Construction of Fused and Spirocyclic Azepane Systemsbohrium.comnih.gov

The construction of fused and spirocyclic systems containing the azepane motif leads to conformationally constrained molecules with unique three-dimensional shapes, which can be advantageous for receptor binding.

Fused azepine derivatives can be synthesized through various cyclization strategies. For example, a sequential Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles provides access to fused dihydroazepine derivatives.

Spirocyclic azepanes are another important class of constrained analogues. A simple and effective stereoselective synthesis of azaspirocyclic 2,3,4,7-tetrahydro-1H-azepine derivatives has been developed from commercially available reagents. bohrium.com This methodology has been used to create a library of small spiroheterocyclic molecules. bohrium.com The fusion of a spirocyclic oxetane (B1205548) motif onto a heterocycle to prepare [1,2-a] alicyclic ring-fused benzimidazoles has also been reported. nih.gov

The following table provides examples of the construction of fused and spirocyclic azepane systems.

| Synthetic Approach | Key Intermediates/Reagents | Resulting System |

| Oxidative Cyclization | o-cycloalkylaminoacetanilides, Oxone® | Spirocyclic oxetane-fused benzimidazole (B57391) nih.gov |

| Metathesis Reaction | Commercially available reagents | Azaspirocyclic 2,3,4,7-tetrahydro-1H-azepine derivatives bohrium.com |

| Pyridine-Azepine Recyclization | 3,4-Dihydro-nor-isoharmine, phenacyl halides | 4-Acyl-9-methoxy-3-methyl-1,2-dihydroazepino[4,5-b]indoles researchgate.net |

Functional Group Transformations of the Azidomethyl Moiety

The azidomethyl group at the 3-position of the azepane ring is a versatile functional handle that can be readily transformed into other important functionalities, such as triazoles and primary amines.

Synthesis of Triazole-Containing Azepane Conjugatesnih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.orgbeilstein-journals.org This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govwikipedia.org

The azidomethyl group of 3-(azidomethyl)azepane hydrochloride is an ideal substrate for the CuAAC reaction. By reacting it with various terminal alkynes in the presence of a copper(I) catalyst, a diverse library of triazole-containing azepane conjugates can be readily prepared. This strategy allows for the covalent linkage of the azepane scaffold to other molecules of interest, such as peptides, fluorophores, or other pharmacophores. rsc.org

The table below illustrates the general scheme and potential diversity of the CuAAC reaction with an azidomethyl azepane derivative.

| Azepane Derivative | Alkyne Partner (R-C≡CH) | Catalyst System | Product |

| 3-(azidomethyl)azepane | Phenylacetylene | Cu(I) source (e.g., CuSO4/Sodium Ascorbate) | 3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)azepane |

| 3-(azidomethyl)azepane | Propargyl alcohol | Cu(I) source | 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azepane |

| 3-(azidomethyl)azepane | Ethynyl-functionalized biomolecule | Cu(I) source | Azepane-biomolecule conjugate |

Reductive Conversion to Amine-Based Derivatives

The reduction of the azido (B1232118) group to a primary amine is a fundamental transformation in organic synthesis, providing access to a key functional group for further derivatization. The azidomethyl group of 3-(azidomethyl)azepane can be readily reduced to the corresponding aminomethyl derivative.

A common and efficient method for this transformation is catalytic hydrogenation. This involves treating the azide (B81097) with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). nih.gov This method is generally clean and high-yielding. The resulting primary amine can then serve as a nucleophile or a basic center in subsequent reactions, allowing for the introduction of a wide range of substituents through acylation, alkylation, or reductive amination.

The following table summarizes common methods for the reduction of azides to amines, applicable to 3-(azidomethyl)azepane.

| Reagent System | Reaction Conditions | Product |

| H2, Pd/C | Typically room temperature and atmospheric or slightly elevated pressure | 3-(aminomethyl)azepane |

| LiAlH4 | Anhydrous ether or THF | 3-(aminomethyl)azepane |

| PPh3, H2O (Staudinger Reduction) | Two-step process, often mild | 3-(aminomethyl)azepane |

Development of Azepane-Based Hybrid Scaffolds for Chemical Research

The azepane scaffold is a valuable building block in the design of hybrid molecules for chemical research, owing to its structural diversity and synthetic tractability. nih.gov Researchers have increasingly focused on creating novel azepane-based hybrid scaffolds by integrating the azepane core with other pharmacophoric fragments. This approach aims to generate molecules with unique spatial arrangements and the potential for multi-target interactions.

The synthesis of functionalized azepane derivatives is a key step in the development of these hybrid scaffolds. researchgate.net Methodologies such as ring-expansion reactions of piperidines, ring-closing metathesis, and various cyclization strategies have been employed to construct the seven-membered ring with desired substitutions. rsc.orgnih.gov For instance, diastereomerically pure azepane derivatives have been successfully prepared through piperidine ring expansion with high stereoselectivity and regioselectivity. rsc.org

The development of azepane-based scaffolds has been particularly impactful in the exploration of new therapeutic agents. The inherent flexibility of the azepane ring allows for the precise spatial orientation of appended functional groups, which is crucial for optimizing interactions with biological targets. nih.gov For example, N-benzylated bicyclic azepanes have emerged as potent inhibitors of monoamine transporters, highlighting the potential of these scaffolds in targeting neuropsychiatric disorders. acs.orgunibe.ch

The research findings in the development of azepane-based hybrid scaffolds are summarized in the table below.

| Research Focus | Key Findings | Reference |

| Synthesis of Azepane Derivatives | Development of stereoselective and regioselective ring expansion strategies from piperidines. | rsc.org |

| Bioactive Azepane Scaffolds | Discovery of N-benzylated bicyclic azepanes as potent monoamine transporter inhibitors. | acs.orgunibe.ch |

| Methodological Advancements | Utilization of tandem amination/cyclization reactions of fluorinated allenynes for the synthesis of functionalized azepines. | nih.gov |

| Application in Medicinal Chemistry | Azepane motifs are prevalent in a variety of bioactive molecules with anticancer, antidiabetic, and antiviral properties. | nih.govnih.gov |

Comparative Chemical and Spectroscopic Studies with Related Azido-Heterocycles (e.g., Azidomethyl-Quinolizidine, Azidomethyl-Oxetane, Azidomethyl-Hexane)

To better understand the chemical and physical properties of 3-(azidomethyl)azepane, a comparative analysis with other azido-substituted heterocyclic and aliphatic compounds is instructive. This section compares the available data for azidomethyl-quinolizidine, azidomethyl-oxetane, and azidomethyl-hexane.

Azidomethyl-Quinolizidine (Lupinine Azide):

Detailed structural and spectroscopic studies have been conducted on 1-(azidomethyl)octahydro-2H-quinolizine, also known as lupinine (B175516) azide. mdpi.comnih.gov Quantum-chemical calculations and experimental data from NMR and IR spectroscopy have provided insights into its conformational diversity. mdpi.comnih.gov The molecule exists in several low-energy conformational states, which can influence its reactivity and biological activity. mdpi.comnih.gov The characteristic azide stretching frequency in the IR spectrum is a key diagnostic feature. mdpi.com

Azidomethyl-Oxetane:

The synthesis and thermal decomposition of 3,3'-bis(azidomethyl)oxetane have been investigated. aiaa.org The primary decomposition pathway involves the release of N2 from the azide groups. aiaa.org Spectroscopic analysis of azidomethyl-substituted oxetanes reveals characteristic signals for the oxetane ring protons and the azidomethyl group in ¹H and ¹³C NMR spectra. researchgate.netresearchgate.net The IR spectra of these compounds are dominated by the strong asymmetric stretching vibration of the azide group. researchgate.net

Azidomethyl-Hexane:

The following table provides a comparative summary of the key spectroscopic data for these related azido compounds.

| Compound | Key Spectroscopic Features | Reference |

| Azidomethyl-Quinolizidine | IR: Strong N₃ stretching band. NMR: Complex spectra due to multiple conformers; distinct chemical shifts for protons and carbons of the quinolizidine (B1214090) core and the azidomethyl group. | mdpi.comnih.gov |

| Azidomethyl-Oxetane | IR: Prominent N₃ asymmetric stretching vibration. NMR: Characteristic signals for the oxetane ring protons and the methylene (B1212753) protons of the azidomethyl group. | researchgate.netresearchgate.net |

| Alkyl Azides (general) | IR: Strong, sharp absorption around 2100 cm⁻¹ (N₃ stretch). NMR: Downfield shift of protons on the carbon adjacent to the N₃ group. | researchgate.net |

This comparative analysis highlights the utility of spectroscopic methods in characterizing azido-containing molecules. While the specific data for this compound is not extensively published, the trends observed in these related compounds provide a valuable framework for its anticipated spectroscopic properties. The presence of the azepane ring is expected to introduce additional complexity in the NMR spectra due to its conformational flexibility, similar to what is observed for azidomethyl-quinolizidine.

Perspectives and Future Directions in the Research of 3 Azidomethyl Azepane Hydrochloride

Development of Green and Sustainable Synthetic Methodologies

The pharmaceutical and chemical industries are increasingly prioritizing the adoption of green chemistry principles to minimize environmental impact. nih.govunibo.it Future research concerning 3-(azidomethyl)azepane hydrochloride will likely focus on developing synthetic routes that are more sustainable than traditional methods. This involves a shift towards greener solvents, renewable starting materials, and more efficient catalytic systems to reduce waste and energy consumption. ejcmpr.com

Key areas for development include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-solvents. Research into solvent-dependent side reactions, such as the formation of hydrogen cyanide (HCN) in certain coupling reactions, highlights the need for careful solvent selection to ensure both safety and efficiency. unibo.it

Catalytic Reactions: Employing highly efficient and recyclable catalysts, including biocatalysts or metal catalysts, to replace stoichiometric reagents. For instance, copper- and palladium-catalyzed reactions are common in the synthesis of azepine derivatives. researchgate.net

Energy Efficiency: Exploring energy-efficient methods such as microwave-assisted synthesis or photochemical reactions, which can reduce reaction times and energy consumption. researchgate.net Photochemical approaches using blue light, for example, have been successfully used to synthesize azepine derivatives from nitroarenes at room temperature. researchgate.netnih.gov

| Aspect | Traditional Methodologies | Potential Green Methodologies |

|---|---|---|

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane), Aprotic polar solvents (e.g., DMF) | Water, Ethanol, 2-MeTHF, Ethyl acetate/N-butyl-2-pyrrolidone (NBP) mixtures unibo.it |

| Catalysts | Stoichiometric Lewis acids, Heavy metal reagents | Recyclable metal catalysts (e.g., Cu, Pd), Biocatalysts (enzymes), Organocatalysts nih.govresearchgate.net |

| Energy Source | Conventional heating (oil baths) requiring prolonged reaction times | Microwave irradiation, Photochemistry (e.g., visible light), Ultrasound researchgate.netresearchgate.netnih.gov |

| Starting Materials | Petroleum-derived feedstocks | Bio-based starting materials, Readily available and stable precursors like nitroarenes nih.gov |

Exploration of Novel Reaction Pathways and Transformative Reactions

The dual functionality of this compound—the azepane ring and the azide (B81097) group—offers substantial opportunities for exploring novel chemical transformations. The azide group is particularly valuable for its ability to undergo a variety of highly specific and efficient reactions.

Future research could focus on:

Click Chemistry: The azidomethyl group is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are known for their high yields, mild reaction conditions, and exceptional functional group tolerance, making them perfect for conjugating the azepane moiety to other molecules.

Nitrene Chemistry: Photolysis or thermolysis of the azide can generate a highly reactive nitrene intermediate. This can be exploited for C-H bond insertion or amination reactions, enabling the synthesis of complex, fused heterocyclic systems. researchgate.netresearchgate.net Photochemical generation of nitrenes has been used to synthesize azepinone derivatives. researchgate.net

Staudinger Ligation: The reaction of the azide with a phosphine (B1218219) provides a classic route to form an amide bond, which is a cornerstone of bioconjugation and peptide synthesis.

Azepane Ring Transformations: The azepane core itself can be subject to further functionalization. Strategies like silyl-aza-Prins cyclization have been developed for synthesizing substituted azepanes with high diastereoselectivity. researchgate.net Furthermore, dearomative ring expansion of simple nitroarenes represents a modern strategy to access complex azepanes in two steps. nih.gov

| Reaction Type | Reactant | Key Feature | Potential Application |

|---|---|---|---|

| CuAAC / SPAAC | Alkynes | High efficiency and selectivity ("Click Chemistry") | Bioconjugation, Materials science |

| Staudinger Ligation | Phosphines | Forms a stable amide bond | Peptide synthesis, Chemical biology |

| Nitrene Insertion | (Photolysis/Thermolysis) | Creates new C-N or N-H bonds via a reactive intermediate researchgate.net | Synthesis of complex polycyclic structures |

| Reduction to Amine | Reducing agents (e.g., H₂, Pd/C) | Converts azide to a primary amine | Further functionalization, Synthesis of diamine derivatives |

Advancements in Computational Methodologies for Predictive Chemistry

Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery and chemical synthesis. mdpi.com Applying these tools to this compound can accelerate the discovery of its potential applications and optimize its properties.

Future computational studies could include:

Property Prediction: Using Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms to predict the physicochemical properties (e.g., solubility, lipophilicity), pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and potential biological activities of derivatives. mdpi.comed.ac.uk Simple properties like molecular mass and the logarithm of the partition coefficient (cLogP) are foundational in these models. ed.ac.uk

Reaction Pathway Modeling: Employing quantum mechanics (QM) simulations and machine learning to predict the most likely outcomes of reactions and identify novel reaction pathways. neurips.cc This can help guide synthetic efforts by identifying optimal conditions and predicting potential byproducts.

Molecular Docking: Simulating the interaction of this compound and its derivatives with biological targets like proteins and enzymes. This is crucial for identifying potential therapeutic applications and understanding structure-activity relationships (SAR). nih.gov

De Novo Design: Utilizing generative AI models to design novel molecules based on the 3-(azidomethyl)azepane scaffold with desired properties for specific applications in medicine or materials science. mdpi.com

| Computational Method | Objective | Expected Outcome |

|---|---|---|

| QSAR / Machine Learning | Predict physicochemical and biological properties ed.ac.uk | Identification of derivatives with improved drug-like qualities or specific activities. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the molecule and its complexes | Understanding of binding stability and conformational changes upon interaction with targets. |

| Quantum Mechanics (QM) | Model reaction mechanisms and predict reactivity neurips.cc | Guidance for synthetic planning and discovery of novel transformations. |

| Molecular Docking | Predict binding affinity and mode to biological macromolecules nih.gov | Hypothesis generation for potential therapeutic targets. |

Potential for Integration into Advanced Chemical Tools and Materials

The unique structure of this compound makes it a promising candidate for incorporation into sophisticated chemical systems and functional materials. The azepane core serves as a versatile three-dimensional scaffold, while the azide group provides a reactive handle for covalent attachment.

Future applications could be developed in:

Chemical Biology: The azide functionality allows for bio-orthogonal labeling. Derivatives of this compound could be used to create chemical probes to track biological processes, identify protein targets, or visualize molecules within living systems without interfering with native biochemistry.

Drug Discovery: The azepane motif is present in over 20 FDA-approved drugs. nih.gov This compound can serve as a key building block in medicinal chemistry libraries for the discovery of new therapeutic agents. Its structure could be elaborated to target a wide range of diseases. nih.govresearchgate.net

Materials Science: Through azide-alkyne click chemistry, the molecule can be grafted onto polymer backbones or surfaces to create functional materials. Potential applications include the development of specialized resins for chromatography, functionalized nanoparticles for drug delivery, or new biomaterials with tailored surface properties.

Combinatorial Chemistry: The compound is an excellent starting point for creating large libraries of diverse molecules. By combining the transformations of the azide group with various modifications to the azepane ring, a vast chemical space can be explored efficiently to screen for new functions.

| Field | Application | Key Enabling Feature |

|---|---|---|

| Chemical Biology | Fluorescent probes, Affinity-based probes | Bio-orthogonal reactivity of the azide group |

| Medicinal Chemistry | Scaffold for drug discovery libraries nih.gov | Prevalence of the azepane core in bioactive compounds |

| Polymer Chemistry | Functionalized polymers, Hydrogels | Covalent attachment via click chemistry |

| Surface Science | Modified surfaces for biosensors or chromatography | Grafting capabilities of the azidomethyl group |

Q & A

Q. What are the recommended synthetic routes for preparing 3-(azidomethyl)azepane hydrochloride, and how can reaction conditions be optimized?

The synthesis of this compound typically involves introducing the azidomethyl group to the azepane ring. A common strategy includes alkylation of azepane derivatives with azide-containing reagents (e.g., sodium azide and a halogenated precursor). For example, Staudinger reduction of azides to amines (as seen in related compounds) requires catalysts like triphenylphosphine and controlled conditions (room temperature, inert atmosphere) to achieve high yields . Optimization involves adjusting solvent polarity (e.g., THF or DMF), reaction time, and stoichiometric ratios to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- NMR Spectroscopy : H and C NMR can verify the azidomethyl group’s presence (e.g., signals near δ 3.5–4.0 ppm for CHN) and azepane ring conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHClN, MW 190.68) and fragmentation patterns .

- Infrared (IR) Spectroscopy : A strong absorption band at ~2100 cm confirms the azide (-N) group .

- Elemental Analysis : Validates Cl content in the hydrochloride salt .

Q. What precautions are necessary for handling and storing this compound due to its azide functionality?

Azides are thermally unstable and potentially explosive. Storage should be in a cool (<4°C), dry environment, away from light and reducing agents. Handling requires personal protective equipment (gloves, goggles) and avoidance of metal catalysts or friction. Solutions should be prepared in inert solvents (e.g., acetonitrile) and tested for stability under experimental conditions .

Advanced Research Questions

Q. How does the azidomethyl group in this compound participate in Click chemistry, and what are the optimal conditions for copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

The azidomethyl group enables CuAAC reactions with terminal alkynes to form 1,2,3-triazoles, a key step in bioconjugation. Optimal conditions include:

- Catalyst : Cu(I) sources (e.g., CuSO/sodium ascorbate) in a 1:2 molar ratio.

- Solvent : Mixtures of t-BuOH/HO or DMSO for solubility.

- Reaction Time : 12–24 hours at 25–50°C. Monitoring by TLC or HPLC ensures complete conversion. Competing side reactions (e.g., azide reduction) are minimized by excluding reducing agents .

Q. What computational methods can predict the interaction of this compound with biological targets, such as enzymes or receptors?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities by simulating ligand-receptor interactions, focusing on the azepane ring’s flexibility and azide placement .

- MD Simulations : GROMACS or AMBER assesses conformational stability in aqueous environments, highlighting hydrogen bonding and hydrophobic interactions .

- QM/MM Calculations : Evaluate electronic effects of the azide group on transition states during enzymatic reactions .

Q. How can researchers resolve contradictions in reported biological activity data for azepane derivatives like this compound?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:

- Dose-Response Studies : Establish IC/EC values across multiple replicates.

- Control Experiments : Include reference compounds (e.g., known enzyme inhibitors) to validate assay sensitivity.

- Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation explains low activity .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Structural Modifications : Replace labile groups (e.g., azide) with bioisosteres like tetrazoles or fluorinated analogs.

- Prodrug Design : Mask the azide with enzymatically cleavable groups (e.g., esters).

- Formulation Optimization : Use liposomal encapsulation to enhance half-life in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.